molecular formula C10H12N2OS B1148135 4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenol CAS No. 540771-32-2

4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenol

Cat. No.: B1148135
CAS No.: 540771-32-2
M. Wt: 208.28
InChI Key:
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Description

4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenol is an organic compound with the molecular formula C10H12N2OS It is characterized by the presence of a thiazine ring fused to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenolic compound with a thiazine precursor in the presence of a catalyst. For instance, the reaction of a phenol derivative with a thiazine derivative in the presence of a base such as potassium hydroxide and a solvent like ethanol can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The thiazine ring can be reduced under specific conditions.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins, affecting their function. The thiazine ring can interact with enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    5,6-dihydro-1,3-thiazin-4-one derivatives: These compounds share the thiazine ring structure but differ in the substituents attached to the ring.

    Phenolic compounds: Compounds like hydroquinone and catechol have similar phenolic groups but lack the thiazine ring.

Uniqueness

4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenol is unique due to the combination of the thiazine ring and the phenolic group, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interactions, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c13-9-4-2-8(3-5-9)12-10-11-6-1-7-14-10/h2-5,13H,1,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSMEDXRDDDMJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(SC1)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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